molecular formula C14H14F3NOS B2991819 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2034284-89-2

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2991819
CAS No.: 2034284-89-2
M. Wt: 301.33
InChI Key: KSSTYATVZPNTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C14H14F3NOS and its molecular weight is 301.33. The purity is usually 95%.
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Scientific Research Applications

Photochemical Synthesis in Drug Discovery

The intramolecular photochemical [2+2]-cyclization of acetophenone enamides has been utilized to produce 2-azabicyclo[3.2.0]heptanes, which serve as advanced building blocks in drug discovery. This synthesis pathway enables the creation of conformationally restricted analogues of proline, such as 2,3-ethanoproline, highlighting the compound's potential utility in the development of new pharmaceuticals (Druzhenko et al., 2018).

Flavin-Mediated Visible-Light Photocycloaddition

Flavin-mediated visible-light photocycloaddition offers a novel approach to cyclize ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes, leading to the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts. This method's advantage lies in its use of visible light for cycloadditions, demonstrating the versatility of bicyclic compounds in synthesizing biologically active or chiral spiro ammonium salts (Jirásek et al., 2017).

Antibacterial and Antiviral Activities

The synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives has been explored, revealing potential cytotoxic, anti-HSV1, and anti-HAV-MBB activities. This research underscores the compound's relevance in creating heterocyclic compounds with significant antimicrobial properties (Attaby et al., 2006).

Novel Schiff Base Derivatives

The condensation of 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid with 2hydroxy-1naphthaldehyde has yielded novel Schiff base derivatives of amoxicillin, demonstrating antibacterial and fungicidal activities. This highlights the potential of bicyclic compounds in synthesizing new antimicrobial agents (Al-Masoudi et al., 2015).

Conformationally Restricted Amino Acid Analogues

The synthesis of conformationally restricted nonchiral pipecolic acid analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, demonstrates the utility of bicyclic compounds in the development of novel amino acid derivatives with potential applications in medicinal chemistry and drug design (Radchenko et al., 2009).

Properties

IUPAC Name

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NOS/c15-14(16,17)10-3-1-2-9(4-10)5-13(19)18-7-12-6-11(18)8-20-12/h1-4,11-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSTYATVZPNTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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